Product packaging for 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine(Cat. No.:CAS No. 52333-71-8)

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine

Cat. No.: B3270269
CAS No.: 52333-71-8
M. Wt: 197.19 g/mol
InChI Key: GGQWDOWXOGTURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Pyridine-Oxazole Architectures in Chemical Research

Fused heterocyclic systems containing pyridine (B92270) and oxazole (B20620) rings are of considerable interest in medicinal chemistry and materials science. Pyridine-based ring systems are among the most extensively used heterocycles in drug design, owing to their significant impact on pharmacological activity. nih.gov The fusion of an oxazole ring to the pyridine core can further enhance its biological profile and introduce novel properties.

Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been investigated for a range of biological activities. For instance, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines have demonstrated good anti-inflammatory and analgesic properties, with some compounds showing activity comparable to established drugs but without the associated gastrointestinal irritation. chemicalbook.com Furthermore, the oxazolo[4,5-b]pyridine framework has been utilized in the synthesis of compounds with potential anticancer activities. researchgate.net A series of structurally modified oxazolo[4,5-b]pyridine-based triazoles exhibited promising anticancer potential against several human cancer cell lines. researchgate.net

Beyond medicinal applications, the photophysical properties of these fused systems are also a subject of research. The introduction of different functional groups onto the oxazolo[4,5-b]pyridine molecule can influence its fluorescence behavior, suggesting potential applications in the development of new dyes and organic semiconductors. researchgate.netbldpharm.comresearchgate.net The unique electronic structure of these compounds, which facilitates intramolecular charge transfer, is key to these optical properties. researchgate.net

Structural Overview of the 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine Scaffold

While detailed experimental data for this specific compound is not widely available in public databases, its chemical properties can be inferred from the parent oxazolo[4,5-b]pyridine scaffold.

Table 1: Physicochemical Properties of the Parent Oxazolo[4,5-b]pyridine Scaffold
PropertyValueSource
Molecular FormulaC6H4N2OPubChem chemicalbook.com
Molecular Weight120.11 g/molPubChem chemicalbook.com
Hydrogen Bond Donor Count0PubChem chemicalbook.com
Hydrogen Bond Acceptor Count3PubChem chemicalbook.com
Rotatable Bond Count0PubChem chemicalbook.com
Topological Polar Surface Area38.9 ŲPubChem chemicalbook.com

Historical Context and Evolution of Oxazolo[4,5-b]pyridine Synthesis and Exploration

The synthesis of the oxazolo[4,5-b]pyridine ring system has evolved over time, with various methods being developed to improve efficiency and substrate scope. A common and foundational method for constructing the oxazolo[4,5-b]pyridine skeleton involves the cyclization of 2-amino-3-hydroxypyridine (B21099) derivatives. researchgate.net

Early methods often involved the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net This approach, while effective, often requires high temperatures and can be challenging for certain substrates.

More recent synthetic strategies have focused on developing milder and more efficient protocols. For example, a one-pot synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines has been developed using a phenylboronic acid-NaCN catalyzed reaction, which proceeds under mild conditions. bldpharm.comresearchgate.net Another advancement is the use of supported catalysts, such as silica-supported perchloric acid, for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. This heterogeneous catalysis approach offers advantages like high conversion rates, simple workup procedures, and the potential for catalyst reuse.

The synthesis of the specific target molecule, this compound, would typically follow these general principles, likely involving the condensation of 2-amino-3-hydroxypyridine with picolinic acid or an activated derivative thereof. The exploration of microwave-assisted synthesis has also been applied to related heterocyclic systems, offering a pathway to faster reaction times and potentially higher yields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3O B3270269 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine CAS No. 52333-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c1-2-6-12-8(4-1)11-14-10-9(15-11)5-3-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQWDOWXOGTURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Pyridin 2 Yl Oxazolo 4,5 B Pyridine and Its Derivatives

Classical Cyclization Approaches

The formation of the oxazolo[4,5-b]pyridine (B1248351) core often relies on the cyclization of appropriately substituted pyridine (B92270) precursors. These methods are foundational and widely employed in the synthesis of this class of compounds.

Condensation Reactions with 2-Amino-3-hydroxypyridine (B21099) Precursors

A prevalent method for constructing the oxazolo[4,5-b]pyridine ring system involves the condensation of 2-amino-3-hydroxypyridine or its derivatives with various reagents. researchgate.netnih.govresearchgate.netnih.gov This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the oxazole (B20620) ring.

Acid catalysts are frequently used to promote the condensation and subsequent cyclodehydration of 2-amino-3-hydroxypyridine with carboxylic acids or their equivalents. researchgate.netnih.govresearchgate.netnih.gov Polyphosphoric acid (PPA) is a powerful dehydrating agent that has been extensively used for these cyclization reactions. ccsenet.orgresearchgate.net It facilitates the reaction by activating the carboxylic acid and promoting the ring closure. For instance, heating 5-bromo-2-amino-3-hydroxypyridine with acids like 4-cyanobenzoic acid in the presence of PPA or its silyl (B83357) ester (PPSE) affords the corresponding 2-substituted oxazolo[4,5-b]pyridines. researchgate.net

Another effective catalyst is silica-supported perchloric acid (HClO₄-SiO₂). researchgate.netorganic-chemistry.orgresearchgate.net This heterogeneous catalyst offers several advantages, including high efficiency, mild reaction conditions, simple workup procedures, and reusability. researchgate.netorganic-chemistry.orgresearchgate.net The synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines has been successfully achieved by reacting 2-amino-3-hydroxypyridine with various substituted benzoic acids in the presence of HClO₄-SiO₂ under ambient conditions. researchgate.net

Table 1: Acid-Catalyzed Synthesis of 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine Derivatives

Precursor 1Precursor 2CatalystKey FeaturesReference
2-Amino-3-hydroxypyridineSubstituted Benzoic AcidsHClO₄-SiO₂Ambient conditions, reusable catalyst, high conversion. researchgate.net
5-Bromo-2-amino-3-hydroxypyridine4-Cyanobenzoic acidPPA/PPSEHigh temperature, strong dehydrating conditions. researchgate.net

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govsemanticscholar.org The synthesis of oxazolo[4,5-b]pyridines can be accelerated using microwave-assisted protocols. organic-chemistry.org For example, the condensation of 2-amino-3-hydroxypyridine with carboxylic acids can be efficiently carried out under microwave irradiation, providing a rapid and green alternative to conventional heating methods. nih.govmdpi.com These methods are particularly suitable for the creation of compound libraries for drug discovery efforts. nih.gov

Table 2: Microwave-Assisted Synthesis of Oxazolo[4,5-b]pyridines

PrecursorsCatalyst/ReagentKey FeaturesReference
2-Amino-3-hydroxypyridine, Aldehydes, Malononitrile (B47326), Ammonium AcetateNoneOne-pot, solvent-free, rapid, high yields. semanticscholar.org
Amido alcoholsPolyphosphoric acid estersMetal-free, short reaction times, high yields. organic-chemistry.org

Intramolecular Cyclization Routes (e.g., involving chloroacetamide derivatives)

Intramolecular cyclization offers another strategic pathway to the oxazolo[4,5-b]pyridine core. nih.govnih.gov This method involves the formation of an intermediate that already contains the necessary atoms for the oxazole ring, which then undergoes an internal ring-closing reaction. For example, derivatives of 2-amino-3-hydroxypyridine can be acylated with a reagent like chloroacetyl chloride to form an N-(3-hydroxy-2-pyridinyl)chloroacetamide intermediate. Subsequent intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine, leads to the formation of the oxazole ring. This strategy provides a controlled method for building the heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions for C-2 Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. In the context of oxazolo[4,5-b]pyridines, these methods are particularly useful for introducing aryl or heteroaryl substituents at the C-2 position of the oxazole ring. researchgate.net This direct C-H arylation approach avoids the pre-functionalization often required in classical methods. acs.org

The reaction typically involves the coupling of an oxazolo[4,5-b]pyridine with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. researchgate.net Remarkably, this C-2 arylation can proceed efficiently at low temperatures, such as 30 °C, and demonstrates a broad tolerance for various functional groups on the aryl halide. researchgate.net This methodology has been shown to be effective even with derivatized amino acids, without causing racemization. researchgate.net

Table 3: Palladium-Catalyzed C-2 Arylation of Oxazolo[4,5-b]pyridine

SubstrateCoupling PartnerCatalyst SystemKey FeaturesReference
Oxazolo[4,5-b]pyridineAryl HalidesPalladium catalystMild conditions (30 °C), tolerates various functional groups. researchgate.net
Ethyl oxazole-4-carboxylate(Hetero)aryl HalidesPalladium catalystEfficient access to (hetero)aryloxazoles. acs.org

Post-Synthetic Functionalization of the Oxazolo[4,5-b]pyridine Core

Once the oxazolo[4,5-b]pyridine core is assembled, its further functionalization can provide access to a wider range of derivatives with diverse properties. This late-stage modification is a powerful strategy in medicinal chemistry.

One key approach is the palladium-catalyzed direct C-H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides. nih.gov This method allows for the introduction of diverse substituents after the main heterocyclic scaffold has been constructed. Importantly, such procedures can be designed to be selective, preserving other reactive sites within the molecule, such as a chlorine atom on the pyridine moiety, which can then be used for subsequent modifications. nih.gov This orthogonal functionalization strategy offers a high degree of flexibility in molecular design.

Modification of Substituents at Position 2 (e.g., Thiomethylation, Oxidation, Alkylation)

The substituent at the 2-position of the oxazolo[4,5-b]pyridine ring system is a common site for chemical modification, allowing for the introduction of diverse functional groups. The 2-(methylthio) group, in particular, serves as a versatile synthon for further elaboration.

Thiomethylation and Thioalkylation: The introduction of a methylthio or other alkylthio group at the 2-position is a key strategy for creating a reactive handle. 2-(Methylthio)oxazolo[4,5-b]pyridines are valuable precursors for accessing 2-amino substituted derivatives. acs.org These compounds are typically prepared from the corresponding aminopyridinols in a straightforward two-step sequence and are often stable, easily handled solids. acs.org The 2-methylthio moiety is sufficiently reactive for displacement by amine nucleophiles. acs.org A series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines has also been prepared, demonstrating the versatility of this approach.

Oxidation: The sulfur atom in the 2-(methylthio) group can be readily oxidized to afford the corresponding sulfoxides and sulfones. This transformation is typically achieved using common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. smolecule.com This modification significantly alters the electronic properties of the substituent, which can be useful for modulating biological activity or for further synthetic transformations. For instance, the resulting sulfone can act as a good leaving group in nucleophilic substitution reactions. researchgate.net

SubstrateReagentProductReference
2-(Methylthio)oxazolo[4,5-b]pyridinem-CPBA or H₂O₂2-(Methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide) smolecule.comorganic-chemistry.org
2-(Methylthio)oxazolo[4,5-b]pyridinem-CPBA or H₂O₂ (excess)2-(Methylsulfonyl)oxazolo[4,5-b]pyridine (Sulfone) smolecule.comorganic-chemistry.org

Alkylation: Alkylation reactions can occur at different positions depending on the substrate and reagents. For instance, quaternization of the pyridine nitrogen in 2-(2-thienyl)oxazolo[4,5-b]pyridine has been achieved using methyl iodide, indicating the nucleophilicity of the ring nitrogen. capes.gov.brresearchgate.net

Halogenation and Nucleophilic Substitution Reactions on the Pyridine Ring (e.g., Bromination)

Functionalization of the pyridine portion of the bicyclic system is crucial for expanding the structural diversity of these compounds. This is achieved through halogenation and subsequent nucleophilic substitution reactions.

Halogenation: Direct halogenation of the oxazolo[4,5-b]pyridine ring can be challenging and may lead to substitution on more activated rings if present, such as a 2-thienyl substituent. capes.gov.brresearchgate.net A common and effective strategy is to begin the synthesis with a pre-halogenated precursor, such as 5-bromo-3-hydroxy-2-aminopyridine, which is then cyclized to form the 5-bromo-oxazolo[4,5-b]pyridine core. researchgate.netjchemrev.com This pre-functionalized scaffold can then undergo further reactions. General methods for highly regioselective halogenation of pyridine N-oxides have also been developed, providing practical access to 2-halo-substituted pyridines which are valuable intermediates. acs.org

Nucleophilic Substitution: The pyridine ring is generally electron-deficient and susceptible to nucleophilic substitution, particularly at positions 2 and 4 (in the context of a simple pyridine ring). In the oxazolo[4,5-b]pyridine system, a pre-installed halogen, like bromine at position 5, can be replaced or used in cross-coupling reactions. A notable example is the Heck reaction performed on 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine with methyl acrylate (B77674), catalyzed by palladium acetate, to introduce a carboxylic acid moiety onto the pyridine ring. researchgate.netjchemrev.com

Interestingly, the reactivity of the scaffold can be directed. While electrophilic substitution on 2-(2-thienyl)oxazolo[4,5-b]pyridine occurs on the electron-rich thiophene (B33073) ring, nucleophilic substitution can be performed on the pyridine ring. capes.gov.brresearchgate.net However, some classical nucleophilic substitution reactions, like the Chichibabin amination, have been reported to fail on this system. capes.gov.brresearchgate.net An alternative powerful method for functionalizing the pyridine ring involves regioselective metalation. Using tert-butyllithium, 2-diethylaminooxazolo[4,5-b]pyridine can be lithiated specifically at the 7-position, and the resulting organolithium intermediate can be trapped with various electrophiles. dmed.org.ua

Transformations of Nitrile and Other Functional Groups

Functional groups attached to the oxazolo[4,5-b]pyridine core can be transformed to introduce new functionalities. The nitrile group, in particular, is a versatile precursor.

A key example involves the synthesis of 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine. jchemrev.com The cyano group in this molecule can be effectively reduced to a primary amine (an aminomethyl group) using hydrogen over Raney nickel under high pressure. jchemrev.com This two-step procedure of introduction and then reduction was found to be higher yielding and easier to purify than a one-step reduction of both a nitrile and an ethylenic bond. jchemrev.com The resulting primary amine can be further elaborated, for example, through guanylation to install a basic moiety required for certain biological activities. researchgate.netjchemrev.com In a related system, the nitrile group on an oxazolo[3,2-a]pyridinium salt was shown to be stable under some conditions but could be hydrolyzed to an amide over an extended reaction time.

Starting MaterialReagents & ConditionsProductYieldReference
2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivativeH₂, Raney Nickel, 35 atm, DMF, 2 days2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridine derivativeQuantitative jchemrev.com
Resulting amineGuanylation reagentsGuanidine derivative- researchgate.netjchemrev.com

Green Chemistry Considerations and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. In the synthesis of oxazolopyridines and related heterocycles, several green approaches have been reported.

Microwave-assisted synthesis has emerged as a key technology for accelerating reactions, improving yields, and reducing solvent usage. The condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids can be performed under microwave irradiation to rapidly produce libraries of 2-substituted oxazolo[4,5-b]pyridines. researchgate.net This technique has also been successfully applied to the synthesis of related fused pyridines like isoxazolo[5,4-b]pyridines, furo[2,3-c]pyridines, and pyrazolo[3,4-b]pyridines, often with significantly reduced reaction times—sometimes to just a few minutes. researchgate.netchemscene.com

Other sustainable strategies include performing reactions in water, which is an environmentally friendly solvent. A one-pot tandem reaction to produce isoxazolo[5,4-b]pyridines has been developed that proceeds under microwave irradiation in water without the need for any additional catalyst. chemscene.com Furthermore, solvent-free methods using reusable solid catalysts, such as KHSO₄, have been employed for the efficient synthesis of related scaffolds, aligning with the principles of green chemistry. These approaches offer significant advantages over conventional methods that may require harsh conditions, large quantities of hazardous solvents, and longer reaction times.

Challenges in Regioselective Synthesis and Yield Optimization

Despite advances, the synthesis of this compound and its derivatives is not without challenges, particularly concerning regioselectivity and reaction yields.

Yield Optimization: Low yields can be a significant hurdle in multi-step syntheses. For instance, in the cyclization to form the oxazolo[4,5-b]pyridine ring, the choice of condensing agent is critical. One study reported that the use of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) gave a low yield, which was substantially improved (from ~22% to ~70%) by switching to polyphosphoric acid (PPA). jchemrev.com The use of protecting groups also plays a vital role in yield optimization. The cyclization of 2-amino-3-hydroxypyridine with unprotected N-Boc-piperidinylpropanoic acid gave lower yields (53%) compared to the reaction with the N-benzyl protected analogue (71%). jchemrev.com However, the subsequent removal of some protecting groups, like the benzyl (B1604629) group, can prove difficult and lead to undesired side reactions such as the opening of the oxazole ring. jchemrev.com

Regioselectivity: Controlling the position of substitution (regioselectivity) is a fundamental challenge in the chemistry of aromatic and heteroaromatic compounds. In the case of 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic attack (e.g., bromination, nitration) occurs exclusively at the 5-position of the electron-rich thiophene ring substituent, not on the pyridine ring of the core scaffold. capes.gov.brresearchgate.net This highlights the difficulty in directing reactions to the desired position when multiple reactive sites are present. To overcome such challenges, chemists have developed methods that utilize directing groups. For example, a 2-diethylamino group on the oxazolo[4,5-b]pyridine system acts as an effective ortho-directing group for metalation, enabling specific functionalization at the C-7 position of the pyridine ring. dmed.org.ua The stereochemistry of substituents can also block reactions entirely; it has been observed in a related system that ortho-substituents can prevent a desired cyclization reaction due to steric hindrance.

Chemical Reactivity and Transformation Mechanisms of 2 Pyridin 2 Yl Oxazolo 4,5 B Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com This deactivation is further compounded in 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine due to the presence of additional nitrogen atoms in the fused ring system.

Direct electrophilic substitution on an unsubstituted pyridine ring, such as nitration or sulfonation, requires harsh reaction conditions and often results in low yields of the meta-substituted product. wikipedia.orgyoutube.com The nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further increasing the deactivation of the ring. wikipedia.org

A common strategy to facilitate electrophilic substitution on a pyridine ring is through the formation of a pyridine N-oxide. wikipedia.org The N-oxide group is an activating group that directs electrophiles to the ortho and para positions. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.org While this is a general strategy for pyridines, its specific application to this compound would depend on the relative reactivity of the different nitrogen atoms in the molecule.

In a study on the related compound, 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and acylation were found to occur exclusively at the 5-position of the more electron-rich thiophene (B33073) ring, leaving the oxazolo[4,5-b]pyridine (B1248351) core untouched. researchgate.netresearchgate.net This finding underscores the difficulty of effecting direct electrophilic substitution on the pyridine moiety of this heterocyclic system.

Computational studies using Molecular Electron Density Theory (MEDT) on the nitration of pyridine have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine, which deactivates it towards electrophilic attack. rsc.orgresearchgate.net

Nucleophilic Reactions and Derivatization Strategies

In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). quora.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic intermediate formed during the reaction. quora.com

For this compound, nucleophilic attack can be a viable strategy for derivatization. One of the key nucleophilic reactions is quaternization, which involves the alkylation of a pyridine nitrogen atom. The quaternization of 2-(2-thienyl)oxazolo[4,5-b]pyridine with methyl iodide has been reported to occur at the N4 atom of the oxazolo[4,5-b]pyridine ring system. researchgate.netresearchgate.net

Derivatization strategies often involve the synthesis of the oxazolo[4,5-b]pyridine core from functionalized precursors. For instance, various 2-substituted oxazolo[4,5-b]pyridines can be synthesized by condensing 2-amino-3-hydroxypyridine (B21099) with different carboxylic acids. researchgate.netresearchgate.net Microwave-assisted heating has been shown to be a rapid method for producing libraries of these compounds. researchgate.net

The Heck reaction has been employed as a derivatization strategy to introduce a carboxylic acid moiety onto the pyridine framework of oxazolo[4,5-b]pyridine derivatives. clockss.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation.

The Chichibabin amination, a nucleophilic substitution that installs an amino group, typically at the 2-position of the pyridine ring, was attempted on 2-(2-thienyl)oxazolo[4,5-b]pyridine using sodium amide but was unsuccessful. researchgate.netresearchgate.net

A summary of representative derivatization reactions is presented below:

Reaction TypeReagents and ConditionsProduct DescriptionReference(s)
Quaternization Methyl iodide in benzeneN-methylation at the N4 position of the oxazolo[4,5-b]pyridine ring researchgate.net, researchgate.net
Heck Reaction Palladium acetate, tri-o-tolylphosphine, methyl acrylate (B77674) in DMFIntroduction of a carboxylic acid moiety onto the pyridine ring clockss.org, researchgate.net
Condensation 2-Amino-3-hydroxypyridine and various carboxylic acids (microwave-assisted)Formation of 2-substituted oxazolo[4,5-b]pyridines researchgate.net

Oxidation and Reduction Pathways of Substituted Derivatives

Oxidation and reduction reactions are crucial for the functionalization of this compound and its derivatives. As mentioned earlier, oxidation of a pyridine nitrogen to an N-oxide can be a key step in activating the ring for electrophilic substitution, with a subsequent reduction step to regenerate the pyridine. wikipedia.org

Reduction reactions are often employed to modify substituents on the heterocyclic core. For example, in the synthesis of certain oxazolo[4,5-b]pyridine derivatives, the reduction of a double bond has been achieved using hydrogen gas over a palladium on carbon catalyst. clockss.org In the same synthetic sequence, a cyano group was reduced to a primary amine using Raney nickel under high pressure. clockss.org

The reduction of a nitro group is another important transformation. In the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, a nitro group was reduced using iron powder in acetic acid, which was followed by an intramolecular cyclization. nih.gov The introduction of a nitro group into the pyridine ring of an oxazolo[3,2-a]pyridinium system has been shown to dramatically alter its reactivity. mdpi.com

Ring Transformations and Rearrangement Studies

The fused heterocyclic system of oxazolo[4,5-b]pyridines can undergo ring transformations and rearrangements, often mediated by reagents such as acids or bases. These reactions can lead to the formation of novel heterocyclic structures.

A study on 2-(2-oxopropylthio)- and 2-(2-oxo-2-phenylethylthio)oxazolo[4,5-b]pyridine demonstrated their ring transformation in reactions with nitrogen-containing nucleophiles. documentsdelivered.com

In the closely related isoxazolo[4,5-b]pyridine (B12869654) system, a base-promoted Boulton–Katritzky rearrangement has been observed. nih.govresearchgate.net This rearrangement occurred when isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones were treated with a base, leading to the formation of 3-hydroxy-2-(2-aryl wikipedia.orgresearchgate.netdocumentsdelivered.comtriazol-4-yl)pyridines. nih.govresearchgate.net

Furthermore, the introduction of a nitro group can significantly influence the stability and reactivity of the ring system. For instance, 6-nitrooxazolo[3,2-a]pyridinium salts were found to react with ammonia (B1221849) and aliphatic amines, resulting in the opening of the pyridine ring to form 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3. mdpi.com This is in contrast to the unsubstituted salts which undergo cleavage of the oxazole (B20620) ring. mdpi.com

Rearrangement/TransformationStarting MaterialConditionsProductReference(s)
Boulton–Katritzky Rearrangement Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesK₂CO₃ in DMF3-Hydroxy-2-(2-aryl wikipedia.orgresearchgate.netdocumentsdelivered.comtriazol-4-yl)pyridines nih.gov, researchgate.net
Pyridine Ring Opening 6-Nitrooxazolo[3,2-a]pyridinium saltsAmmonia or aliphatic amines1-Amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 mdpi.com

Kinetic and Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving pyridine and its derivatives are a subject of ongoing investigation. The reluctance of pyridine to undergo electrophilic aromatic substitution is mechanistically explained by the high energy of the cationic intermediate, which is destabilized by the electron-withdrawing nitrogen atom. wikipedia.orgyoutube.com Computational studies have further elucidated the energetics of these reaction pathways. rsc.orgresearchgate.net

Conversely, the favorability of nucleophilic substitution at the 2- and 4-positions of the pyridine ring is attributed to the stabilization of the anionic Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. quora.com

Kinetic studies on the nitration of substituted pyridine 1-oxides have provided evidence that the reaction can occur on either the free base or the conjugate acid, depending on the substituents present on the pyridine ring. researchgate.net

While specific kinetic and mechanistic studies on this compound are not extensively reported, the general principles derived from studies on pyridine and related heterocyclic systems provide a solid framework for understanding its reactivity. The interplay between the different heterocyclic rings and the influence of substituents are key factors that would govern the kinetics and mechanisms of its reactions.

Theoretical and Computational Investigations on 2 Pyridin 2 Yl Oxazolo 4,5 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are a cornerstone in the study of oxazolo[4,5-b]pyridine (B1248351) systems. DFT and its time-dependent extension, TD-DFT, are frequently employed to investigate the ground and excited-state properties of these molecules. researchgate.netsciengine.com These methods allow for the calculation of various molecular properties, providing a theoretical framework to understand experimental observations. rsc.orgmdpi.com Studies have successfully used these computational approaches to explore the impact of different substituents on the electronic and spectral characteristics of the oxazolo[4,5-b]pyridine core. sciengine.com

For instance, DFT calculations have been used to study the corrosion inhibition potential of related pyridine (B92270) derivatives by examining the relationship between quantum chemical parameters and inhibition efficiencies. researchgate.netelectrochemsci.org The B3LYP functional combined with a 6-311G(d,p) basis set is a common level of theory for these investigations. electrochemsci.org

The electronic structure of 2-(pyridin-2-yl)oxazolo[4,5-b]pyridine derivatives is key to understanding their chemical reactivity and photophysical properties. Molecular Orbital Theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. In many push-pull systems based on pyridine, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting pyridine ring. nih.gov

Theoretical studies on related oxazolo[4,5-b]pyridine derivatives show that the introduction of both electron-donating and electron-withdrawing groups significantly alters their electronic properties. sciengine.com This modulation of the HOMO and LUMO energy levels and their spatial distribution directly influences the molecule's absorption, emission, and charge transfer characteristics. researchgate.netnih.gov DFT analysis has also been used to elucidate the electronic structures and thermodynamic stabilities of metal-ligand complexes involving imidazo[4,5-b]pyridine cores, a related heterocyclic system. mdpi.com

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for a Representative Push-Pull Pyridine System This table presents illustrative data for a related push-pull pyridine compound to demonstrate typical computational findings.

Molecular Orbital Energy (eV) Primary Localization
LUMO -2.50 Pyridine acceptor
HOMO -5.80 Triphenylamine donor
HOMO-LUMO Gap 3.30 -

Data derived from concepts presented in related literature. nih.gov

The three-dimensional structure and conformational flexibility of this compound derivatives are crucial for their biological activity and material properties. Computational methods are used to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. X-ray diffraction studies on similar heterocyclic systems, like 1,2,4-triazolo[4,3-a]pyridin-3-amine, have revealed that molecules can form specific arrangements, such as dimers linked by hydrogen bonds, in the solid state. nih.gov

Analysis of weak intermolecular interactions in related bioactive oxazoles has been performed using methods that compare interaction geometries, topological descriptors from Atoms-in-Molecules (AIM) theory, and interaction energies calculated by methods like PIXEL and HF-3-21G. mdpi.com These studies provide insight into the forces that govern the crystal packing and molecular conformation. mdpi.com

The photophysical behavior of this compound is largely governed by its excited-state dynamics, particularly intramolecular charge transfer (ICT). sciengine.com TD-DFT is the primary tool for investigating these phenomena. researchgate.net Studies on derivatives with electron-donating groups (like N,N-diethylaminophenyl) and electron-withdrawing groups (like bromo or cyano) have shown that photoexcitation leads to a significant transfer of electron density from the donor to the acceptor part of the molecule. sciengine.com This ICT process is responsible for the strong, solvatochromic fluorescence observed in many of these compounds. researchgate.net

Upon excitation, the dipole moment of these molecules can increase significantly, confirming the charge transfer character of the excited state. sciengine.comresearchgate.net The protonation of the pyridine ring can further enhance the ICT character by increasing the electron-withdrawing strength of the acceptor moiety, leading to red-shifted absorption spectra. nih.gov Theoretical calculations help explain these shifts and predict the properties of absorption and emission spectra in different environments. researchgate.net

Table 2: Calculated Dipole Moment Change Upon Excitation for Substituted Oxazolo[4,5-b]pyridines

Compound Substituent (R2) Calculated Δμ (Debye)
P2 H 6.3
P3 Br 7.8
P4 CN 11.2

Data extracted from a study on 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.net

The potential of this compound derivatives as therapeutic agents is often explored through computational docking and binding site analysis. rsc.orgresearchgate.net These studies simulate the interaction between the small molecule (ligand) and a biological target, such as an enzyme or receptor, to predict binding affinity and mode.

Molecular docking studies have been performed on oxazolo[4,5-b]pyridine derivatives to investigate their potential as inhibitors of enzymes like DNA gyrase. rsc.orgresearchgate.net These simulations identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the enzyme's active site. mdpi.com For example, in studies of related thiazolo[4,5-b]pyridines as phosphoinositide 3-kinase (PI3K) inhibitors, docking analysis revealed that the N-heterocyclic core was directly involved in binding to the kinase through crucial hydrogen bond interactions. nih.gov Similarly, in silico analyses of other related heterocyclic systems have identified potent inhibitory activity towards targets like vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations complement static docking studies by providing a dynamic view of the ligand-protein complex. These simulations track the movements of atoms over time, allowing for the exploration of the conformational space of the ligand within the binding site and assessing the stability of the predicted interactions. rsc.orgresearchgate.net

MD simulations have been used to evaluate the interactions of oxazolo[4,5-b]pyridine derivatives with the ATP binding site of the DNA gyrase enzyme. rsc.org These simulations help to confirm that the compound remains stably bound in the active site and to understand the dynamic nature of the protein-ligand interactions. researchgate.net Such studies are critical for validating docking results and for the rational design of more potent inhibitors.

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Molecular Design

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. uni-bonn.de For novel heterocyclic compounds like this compound, computational, or in silico, methods are indispensable tools for accelerating the drug discovery process. nih.gov These approaches allow for the rational design of new molecules with enhanced potency and selectivity, while minimizing the time and cost associated with synthesizing and testing new candidates. rsc.org

Computational SAR studies for a scaffold like this compound typically fall under two main categories: ligand-based and structure-based design. nih.gov Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed when the three-dimensional structure of the biological target is unknown. nih.gov Conversely, structure-based methods, like molecular docking, are used when the target's structure has been determined, allowing for a detailed analysis of ligand-receptor interactions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to build a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For a series of analogs based on the this compound core, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. nih.govresearchgate.net

The process begins with the generation of a dataset of compounds with known activities. nih.gov Then, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, including:

2D Descriptors: Molecular weight, topological indices, number of hydrogen bond donors/acceptors. nih.gov

3D Descriptors: Molecular shape, volume, and surface area. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links the most relevant descriptors to the observed biological activity. researchgate.netnih.gov For instance, a hypothetical QSAR model for a set of this compound derivatives might reveal that increased hydrophobicity on the pyridine ring and the presence of a hydrogen bond donor at a specific position are critical for enhanced activity.

Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. rsc.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic and hydrogen-bonding features are favorable or unfavorable for activity. rsc.orgnih.gov This visual feedback is invaluable for guiding the design of new, more potent analogs.

Below is an example of a data table summarizing the statistical validation of a hypothetical QSAR model for a series of oxazolo[4,5-b]pyridine derivatives.

ParameterValueDescription
N 30Number of compounds in the dataset (training + test set).
0.85The coefficient of determination for the training set, indicating a good fit.
Q² (LOO) 0.72Cross-validated R² from leave-one-out validation, indicating good internal predictivity. dmed.org.ua
R²_pred 0.79The R² for the external test set, indicating good external predictive power. rsc.org
RMSE 0.25Root Mean Square Error, indicating the accuracy of the predictions. nih.gov
PLS Factors 3The number of principal components used in the PLS model. nih.gov

Molecular Docking and Structure-Based Design

When the 3D structure of the target protein is available, molecular docking simulations become a powerful tool for SAR analysis. nih.gov For this compound, which may target protein kinases, docking studies can predict how the molecule binds within the ATP-binding site. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. rsc.orgnih.gov

For example, docking studies on related oxazole-containing kinase inhibitors have shown that the nitrogen atoms in the pyridine rings can form crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. nih.gov The oxazole (B20620) core itself can participate in various hydrophobic and electrostatic interactions. nih.gov By analyzing the binding mode of the parent compound, medicinal chemists can propose modifications to improve these interactions. For instance, adding a substituent to one of the pyridine rings could create an additional favorable interaction with a nearby hydrophobic pocket in the protein, thereby increasing binding affinity and inhibitory activity. nih.gov

The insights gained from QSAR and molecular docking are synergistic. The statistical models from QSAR can identify the key physicochemical properties required for activity, while docking provides a visual and energetic rationale for these findings at the atomic level. researchgate.net This integrated computational approach allows for a more informed and efficient molecular design strategy, guiding the synthesis of novel derivatives of this compound with optimized biological activity. rsc.org

The following table illustrates hypothetical results from a molecular docking study, highlighting key interactions and their contribution to the binding energy for a series of designed analogs.

Compound IDModificationDocking Score (kcal/mol)Key Interactions (Residues)
Parent This compound-8.5H-bond with Cys919, Pi-Pi with Phe856
Analog-1 5-Fluoro on pyridin-2-yl ring-8.9H-bond with Cys919, Halogen bond with Leu840
Analog-2 7-Amino group on oxazolopyridine-9.5H-bonds with Cys919, Glu917
Analog-3 4-Methyl on pyridin-2-yl ring-8.2H-bond with Cys919, Steric clash with Val848

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine, ¹H NMR would be expected to show a distinct set of signals in the aromatic region, corresponding to the seven protons distributed across the two pyridine (B92270) rings. The chemical shifts and coupling constants (J-values) of these signals would provide critical information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would reveal signals for each of the 11 unique carbon atoms in the molecule's framework. rsc.org The use of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, confirming the precise isomeric structure. rsc.org

Despite the foundational importance of this technique, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the cited literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sapub.org

High-resolution mass spectrometry (HRMS) for this compound would provide its exact molecular mass, allowing for the confirmation of its elemental formula (C₁₁H₇N₃O). researchgate.net Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. mdpi.comsapub.org Analysis of the fragmentation patterns in the mass spectrum would reveal characteristic losses of moieties such as pyridine or cyanide, helping to confirm the connectivity of the heterocyclic rings. sapub.org

However, published mass spectra and detailed fragmentation analyses specifically for this compound are not detailed in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the molecular structure can be generated. nih.gov

A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. mdpi.com This data would confirm the planarity of the oxazolo[4,5-b]pyridine (B1248351) core and determine the relative orientation of the appended pyridin-2-yl ring. Furthermore, it would reveal intermolecular interactions, such as π-π stacking, that govern the crystal packing arrangement. nih.gov

No publicly available crystal structure determination for this compound has been found in the referenced search results. Studies have been performed on related derivatives, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines. uaeh.edu.mxresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. rsc.org The absorption maxima (λ_max) are characteristic of the molecule's conjugated π-system. researchgate.net

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions within its extended aromatic system. The position and intensity of these bands are sensitive to the solvent environment. researchgate.net Studying the spectral changes in solvents of varying polarity can offer insights into the nature of the electronic transitions and the ground-state dipole moment. researchgate.netrsc.org

While the principles of this technique are well-established, specific UV-Vis absorption spectra for this compound were not located in the searched literature. Studies on related compounds indicate that absorption maxima are typically observed in the UV region. researchgate.netmdpi.com

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent molecules. It involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. sci-hub.se Key parameters obtained from this technique include the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime. mdpi.com

The extended π-conjugation in this compound suggests it may exhibit fluorescence. Analysis of its emission properties would involve measuring its emission spectrum in various solvents to understand how polarity affects the excited state. researchgate.net The fluorescence quantum yield, which measures the efficiency of the emission process, could be determined relative to a known standard. mdpi.com Such studies have been conducted on analogous oxazolo[4,5-b]pyridine derivatives, which often show fluorescence with a strong charge-transfer character. researchgate.net

Specific experimental data on the fluorescence emission or quantum yield for this compound is not available in the cited research.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound. researchgate.net CV measures the current response of a substance to a cycling potential sweep, providing information on oxidation and reduction potentials. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

For this compound, cyclic voltammetry would reveal its electron-donating and electron-accepting capabilities. The reversibility of the redox processes would indicate the stability of the resulting radical ions. researchgate.net This information is crucial for assessing the potential application of the compound in electronic materials. While CV has been applied to derivatives like 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, specific electrochemical data for the title compound is not present in the available literature. researchgate.net

Coordination Chemistry and Ligand Properties of 2 Pyridin 2 Yl Oxazolo 4,5 B Pyridine

Binding Modes and Chelation Behavior with Transition Metal Centers

Based on its structure, the molecule possesses several potential coordination sites:

The nitrogen atom of the pyridin-2-yl substituent.

The nitrogen atom of the oxazole (B20620) ring.

The nitrogen atom of the pyridine (B92270) ring within the oxazolo[4,5-b]pyridine (B1248351) system.

The spatial arrangement of these nitrogen atoms suggests the potential for this molecule to act as a chelating ligand. A common binding mode for ligands containing a 2-substituted pyridine ring is bidentate chelation, forming a stable five-membered ring with a metal center. For instance, the well-studied ligand 2,2'-bipyridine, which consists of two pyridine rings linked at the 2-position, acts as a strong bidentate chelating agent. wikipedia.org It is plausible that 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine could coordinate in a similar bidentate fashion, utilizing the nitrogen of the substituent pyridine and the nitrogen of the oxazole ring. This would be analogous to other N,N'-donor ligands. Further coordination involving the third nitrogen atom, which would classify it as a tridentate ligand, is also a theoretical possibility, depending on the conformational flexibility of the molecule and the geometric preferences of the metal center. However, without specific research data, these potential binding modes remain hypothetical.

Formation of Metal Complexes and Supramolecular Assemblies

The synthesis and characterization of discrete metal complexes or extended supramolecular assemblies using this compound as a ligand are not specifically described in the reviewed scientific literature. The formation of coordination compounds is a fundamental aspect of pyridine chemistry, with numerous examples of complexes involving various transition metals like Nickel(II), Copper(I), and Silver(I). jscimedcentral.comwikipedia.org These complexes can exhibit diverse geometries, including octahedral and tetrahedral arrangements. wikipedia.org

Furthermore, pyridine-based ligands are known to participate in the formation of complex supramolecular structures through non-covalent interactions like hydrogen bonding. nih.gov While related heterocyclic systems have been shown to form intricate assemblies with metal ions, specific studies detailing such behavior for this compound are absent.

Applications in Catalysis as a Ligand (if relevant to ligand function)

There is no specific information in the surveyed literature regarding the application of this compound or its metal complexes in the field of catalysis. Ligands containing pyridine and oxazoline (B21484) moieties are important in asymmetric catalysis; for example, phosphinooxazoline (PHOX) ligands are widely used in enantioselective reactions. nih.gov Pyridine derivatives are also integral to various catalysts and are used in industrial applications. researchgate.net However, the catalytic potential of the specific ligand this compound has not been reported.

Role in the Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

A review of the literature indicates that this compound has not been reported as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of MOFs and coordination polymers frequently utilizes pyridine-based ligands, particularly those with carboxylate functional groups or multiple pyridine rings that can bridge metal centers to form extended one-, two-, or three-dimensional networks. universityofgalway.iemdpi.comrsc.orgnih.gov For instance, pyridine-2,3-dicarboxylic acid and N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been successfully employed to create coordination polymers with interesting structural motifs and properties. nih.govrsc.org The suitability of this compound for such applications remains an unexplored area of research.

Applications of 2 Pyridin 2 Yl Oxazolo 4,5 B Pyridine As a Molecular Scaffold and Building Block

Scaffold Design for Functional Molecules in Chemical Biology

The oxazolo[4,5-b]pyridine (B1248351) core is considered a "privileged nucleus" in medicinal chemistry. Its structure is frequently found in compounds with significant therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net The presence of the pyridine (B92270) ring can enhance the solubility and bioavailability of less soluble molecules, as it is a polar and ionizable aromatic system. researchgate.net

A primary design principle for using the oxazolo[4,5-b]pyridine scaffold is its function as a bioisostere, a molecule that mimics the shape and electronic properties of a natural substance. It is thought that the oxazolo[4,5-b]pyridine ring system can act as an analogue of purine (B94841) bases like adenine (B156593) and guanine. researchgate.net This mimicry allows it to interfere with biological pathways that involve nucleic acids. For instance, its antimicrobial activity may stem from the inhibition of nucleic acid synthesis or the inhibition of enzymes like DNA gyrase, similar to the mechanism of fluoroquinolone antibiotics. researchgate.net

Furthermore, this scaffold is used to design non-acidic anti-inflammatory agents. nih.gov Some derivatives exhibit potent anti-inflammatory and analgesic effects comparable to established drugs but without the gastrointestinal irritation commonly associated with acidic anti-inflammatory compounds. nih.govdocumentsdelivered.com This highlights a design strategy focused on improving the safety profile of functional molecules while retaining efficacy. The design of these molecules often involves creating hybrid compounds where the oxazolopyridine core is linked to other pharmacologically active moieties to target specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), by mimicking known inhibitors. mdpi.com

The properties of the 2-(pyridin-2-yl)oxazolo[4,5-b]pyridine scaffold can be finely tuned by introducing various substituents at different positions on its heterocyclic rings. This chemical versatility allows for the systematic optimization of biological activity, photophysical characteristics, and other properties.

Researchers have synthesized extensive libraries of these compounds by modifying the phenyl group at the 2-position of the oxazole (B20620) ring or by adding functional groups to the pyridine ring. researchgate.netresearchgate.net For example, introducing electron-donating groups, such as a diethylamino group, or electron-withdrawing groups can significantly alter the molecule's ground and excited state dipole moments, leading to strong charge-transfer characteristics in its fluorescence behavior. researchgate.netresearchgate.net This tunability is crucial for developing molecular probes with specific optical properties.

In the context of therapeutic applications, substitutions are strategically chosen to enhance biological efficacy. Studies have shown that adding different substituents to the phenyl ring results in derivatives with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net The table below summarizes findings on how different substitution patterns influence the compound's properties.

Table 1: Selected Substitution Patterns and Their Effect on Properties

Scaffold Position Substituent Observed Effect Application Area Reference
Phenyl ring at C2 4-butyl Inhibition of human DNA topoisomerase IIα (IC50 = 2 µM) Anticancer agent design researchgate.net
Phenyl ring at C2 Various groups Good anti-inflammatory and analgesic activity Anti-inflammatory agents nih.gov
Pyridine ring at C6 Bromo Modifies photophysical properties; precursor for further functionalization Fluorescent probes; Materials science researchgate.net
Phenyl ring at C2 4-N,N-diethylamino Induces strong charge-transfer character in fluorescence Fluorescent probes; Optoelectronics researchgate.netresearchgate.net

The tunable and biologically active nature of the oxazolo[4,5-b]pyridine scaffold makes it an excellent platform for creating specialized chemical tools like probes and highly specific enzyme inhibitors.

Chemical Probes: The inherent fluorescence of some oxazolo[4,5-b]pyridine derivatives is a key feature exploited in the design of chemical probes. researchgate.netresearchgate.net For example, a derivative incorporating a thienyl group, 2-(2-thienyl)oxazolo[4,5-b]pyridine, was used to construct a fluorescent probe specifically for imaging cell membranes. researchgate.net The design leverages the scaffold's photophysical properties, which can be modulated by the molecular environment, allowing for sensitive detection and imaging in biological systems. researchgate.net

Enzyme Inhibitors: The design of enzyme inhibitors based on this scaffold often relies on the principle of mimicking natural substrates or cofactors.

DNA Gyrase and Topoisomerase Inhibitors: As a purine analogue, the scaffold is effective in targeting enzymes involved in DNA replication and maintenance. researchgate.net A derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, was identified as a promising inhibitor of human DNA topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 µM, demonstrating activity more potent than the reference drug etoposide (B1684455) in that study. researchgate.net Molecular docking and dynamics simulations suggest these compounds bind effectively within the enzyme's active site, disrupting its function. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A novel series of compounds was developed by linking an oxazolo[4,5-b]pyridine-2-one core to a 1,2,3-triazole moiety via click chemistry. nih.gov This design strategy yielded potent GSK-3β inhibitors, with the most active compound showing an IC₅₀ value of 0.19 µM. nih.gov GSK-3β is a key enzyme in inflammatory pathways, and inhibition by these compounds led to a significant reduction of pro-inflammatory mediators like TNF-α and IL-6. nih.gov

Table 2: In Vitro GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine-2-one Derivatives

Compound ID IC₅₀ (µM) Reference
4g 0.19 nih.gov
4d 0.23 nih.gov
4f 0.26 nih.gov
4i 0.31 nih.gov
4n 0.35 nih.gov

Data sourced from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov

In silico studies, including molecular docking, are crucial in the design process for these inhibitors. They help predict how a molecule will bind to a target enzyme, such as cyclooxygenase (COX), and guide the synthesis of derivatives with improved affinity and selectivity. dmed.org.uaresearchgate.net

Integration into Novel Organic Materials

Beyond chemical biology, the unique electronic and photophysical properties of the this compound scaffold make it a promising building block for advanced organic materials.

The rigid, planar structure and extensive π-conjugated system of oxazolopyridines are ideal for applications in organic electronics. researchgate.net These molecules can exhibit strong fluorescence with charge-transfer characteristics, a desirable property for materials used in photonic devices. researchgate.netresearchgate.net The emission properties can be tuned by chemical substitution, allowing for the creation of materials that emit light across different parts of the spectrum. researchgate.net

This scaffold has been identified as a potential component in organic light-emitting diodes (OLEDs). pipzine-chem.com The development of pyridine-3,5-dicarbonitrile (B74902) derivatives, which share structural similarities, has led to efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs, suggesting that the oxazolopyridine core could be similarly exploited. nih.gov The introduction of electron-donating and electron-withdrawing groups can create a molecule with a significant dipole moment, facilitating charge separation and recombination processes that are fundamental to the operation of optoelectronic devices. researchgate.net

The this compound unit can serve as a monomer or a functional core for the synthesis of larger, complex macromolecules like polymers and dendrimers. nih.gov Dendrimers are highly branched, well-defined structures that have applications in catalysis, drug delivery, and materials science. nih.govmdpi.com

By equipping the oxazolopyridine scaffold with reactive functional groups, it can be covalently attached to the periphery of a dendrimer or integrated into a polymer chain. mdpi.com For example, pyridine-imine ligands have been successfully attached to phosphorus-based dendrimers to create metallo-drugs. nih.gov A similar strategy could be employed to incorporate the oxazolopyridine unit, thereby imparting its unique electronic, optical, or biological properties to the resulting macromolecule. Such functional polymers or dendrimers could find use as novel sensors, catalysts, or platforms for biomedical applications. nih.govmdpi.com

Utility in Multi-Component Reactions and Combinatorial Synthesis

The structural framework of this compound offers significant potential as a versatile scaffold in both multi-component reactions (MCRs) and combinatorial synthesis. Its inherent reactivity and the presence of multiple functionalizable positions allow for the rapid generation of diverse molecular libraries, a key strategy in modern drug discovery and materials science.

MCRs, which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants, are highly valued for their efficiency and atom economy. The this compound scaffold is well-suited for this approach. For instance, the nitrogen atoms within the pyridine and oxazole rings can act as nucleophiles or be activated for further reactions. The pyridine ring, in particular, can be involved in various MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a well-established three-component reaction for synthesizing imidazo-fused scaffolds. While direct application of the title compound in a GBB reaction is not extensively documented, the underlying principles suggest its potential as a substrate. researchgate.net

Furthermore, the synthesis of related fused pyridine heterocycles often employs MCR strategies. For example, a one-pot, three-component domino reaction involving aldehydes, enaminones, and malononitrile (B47326) has been successfully used to synthesize polysubstituted imidazo[1,2-a]quinoline and pyrimido[1,2-a]quinoline derivatives under microwave irradiation. nih.gov This highlights the adaptability of pyridine-containing scaffolds to MCR conditions for the creation of complex molecular architectures.

The amenability of the oxazolo[4,5-b]pyridine core to combinatorial synthesis is another area of significant interest. Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. The utility of fused pyridine systems in creating such libraries has been demonstrated. For instance, a strategy involving a Bischler−Napieralski-type cyclization followed by a sulfoxide (B87167) extrusion reaction has been developed to access libraries of novel, structurally diversified fused-pyridine heterocyclic compounds. acs.org

Microwave-assisted synthesis is a particularly powerful tool in this context, as it can significantly accelerate reaction times and improve yields, making it ideal for the high-throughput synthesis required for combinatorial libraries. Research has shown that a series of new polycyclic-fused isoxazolo[5,4-b]pyridines, a scaffold structurally related to oxazolo[4,5-b]pyridine, can be obtained through a one-pot tandem reaction under microwave irradiation in water, a method well-suited for library synthesis. nih.gov

The following table illustrates a conceptual combinatorial library based on the this compound scaffold, demonstrating how variations in substituents at different positions can lead to a diverse set of compounds.

Scaffold R1 (at Pyridine) R2 (at Oxazole) Resulting Compound
This compoundHHThis compound
This compound4-MethylH2-(4-Methylpyridin-2-yl)oxazolo[4,5-b]pyridine
This compoundH5-Bromo5-Bromo-2-(pyridin-2-yl)oxazolo[4,5-b]pyridine
This compound4-Methoxy5-Nitro2-(4-Methoxypyridin-2-yl)-5-nitrooxazolo[4,5-b]pyridine

Detailed research findings have demonstrated the practical application of these principles in the synthesis of related compound libraries. For example, the synthesis of a series of novel furo[2,3-b]pyridine-2-carboxamides and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives has been achieved, starting from a pyridin-2(1H)-one precursor. nih.gov This work underscores the feasibility of building complex fused systems from simple pyridine-based starting materials, a strategy that is directly applicable to the this compound scaffold for generating chemical diversity.

The following table summarizes a selection of fused pyridine derivatives that have been synthesized, showcasing the variety of accessible structures.

Starting Material Reaction Type Product Class Significance
Pyridin-2(1H)-oneO-alkylation, cyclizationFuro[2,3-b]pyridine-2-carboxamidesGeneration of anticancer drug candidates. nih.gov
Aldehydes, enaminones, malononitrileThree-component domino reactionImidazo[1,2-a]quinolinesRapid access to complex fused heterocycles. nih.gov
3-Amino-2-arylthiopyridines, carboxylic acidsBischler−Napieralski-type cyclizationPyridobenzothiazepinesCreation of diverse heterocyclic libraries. acs.org

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Sustainable Synthetic Pathways

Current synthetic routes to the oxazolo[4,5-b]pyridine (B1248351) core often rely on the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids or their derivatives. While effective, there is a growing need for more sustainable and efficient methodologies. Future research should focus on pathways that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts.

Key areas for development include:

Catalyst Innovation: The use of silica-supported perchloric acid has been shown to be an efficient, reusable catalyst for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions, offering simple workup procedures and high conversion rates. researchgate.netresearchgate.net Future work could explore other solid-supported acid catalysts or novel heterogeneous catalysts to further improve reusability and reduce corrosive waste streams.

Microwave-Assisted Synthesis: Microwave-assisted heating has emerged as a rapid method for producing 2-substituted oxazolo[4,5-b]pyridines. researchgate.net This technique significantly shortens reaction times compared to conventional heating. Expanding the application of microwave-assisted synthesis, including in high-throughput and combinatorial settings, could accelerate the generation of compound libraries for screening purposes. researchgate.net

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that assemble the core structure from simple, readily available starting materials in a single step is a major goal. Such strategies, like the three-component condensation of mercaptonitrile potassium salt, α-bromo ketones, and other ketones used for related heterocycles, enhance atom economy and operational efficiency. dmed.org.ua Investigating novel MCRs for the direct synthesis of 2-(pyridin-2-yl)oxazolo[4,5-b]pyridine would be a significant advancement.

Advanced Computational Modeling for Predictive Design of Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. For the this compound scaffold, advanced computational modeling offers a path to rationally design molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Future computational efforts should be directed towards:

Predictive Biological Activity: Molecular docking and molecular dynamics (MD) simulations have been successfully used to study the interactions of oxazolo[4,5-b]pyridine derivatives with biological targets like DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netrsc.orgmdpi.com Future studies could employ more sophisticated methods like free energy perturbation (FEP) or quantum mechanics/molecular mechanics (QM/MM) to more accurately predict binding affinities and guide the design of potent inhibitors for various diseases, including cancer and bacterial infections. mdpi.comresearchgate.net

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for drug development. agosr.com Early-stage computational screening can help identify candidates with favorable pharmacokinetic profiles and low toxicity, prioritizing synthetic efforts on the most promising compounds. nih.gov

Excited-State Properties: Time-dependent density functional theory (TD-DFT) calculations have been used to investigate the excited-state intramolecular charge transfer and explain the absorption and fluorescence properties of oxazolo[4,5-b]pyridine derivatives. researchgate.net Advanced computational modeling can further aid in the design of novel fluorescent probes and functional materials by predicting how different substituents will tune the photophysical properties.

Computational Technique Application in Oxazolo[4,5-b]pyridine Research References
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., DNA gyrase, VEGFR-2). researchgate.netrsc.orgmdpi.com
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of ligand-protein complexes. researchgate.netrsc.orgresearchgate.net
Density Functional Theory (DFT) Investigating electronic properties, reactivity, and molecular structure. researchgate.netagosr.com
TD-DFT Calculating excited-state properties to understand and predict fluorescence and absorption spectra. researchgate.net
ADME Prediction In silico evaluation of pharmacokinetic properties to assess drug-likeness. rsc.orgagosr.com

Exploration of New Reactivity Modes and Selective Transformations

A deeper understanding of the intrinsic reactivity of the this compound system is essential for its elaboration into more complex and functional molecules. Research has shown that the reactivity can be highly dependent on the substituents and reaction conditions.

Future research should explore:

Selective Functionalization: Studies on related compounds like 2-(2-thienyl)oxazolo[4,5-b]pyridine have shown that electrophilic substitution occurs selectively at the appended heterocyclic ring (the thiophene (B33073) ring) rather than the oxazolopyridine core. researchgate.net A systematic investigation into the regioselectivity of various transformations (e.g., halogenation, nitration, metalation) on the this compound core itself is needed.

Ring-Opening Reactions: The introduction of strong electron-withdrawing groups can dramatically alter the stability and reactivity of the heterocyclic system. For instance, in the related oxazolo[3,2-a]pyridinium cation, a nitro group makes the pyridine (B92270) ring susceptible to nucleophilic attack and ring-opening, a reactivity mode not observed in the unsubstituted system. mdpi.com Exploring such "abnormal" reactivity in the oxazolo[4,5-b]pyridine series could lead to novel molecular scaffolds.

Cross-Coupling Reactions: Developing robust protocols for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated derivatives of this compound would provide a powerful platform for introducing a wide range of functional groups and building molecular complexity.

Design of Highly Tunable Functional Materials with Optimized Performance

Beyond medicinal applications, the unique electronic and photophysical properties of the oxazolo[4,5-b]pyridine scaffold make it a promising candidate for the development of advanced functional materials.

Key opportunities include:

Fluorescent Probes and Sensors: Certain oxazolo[4,5-b]pyridine derivatives exhibit fluorescence that is sensitive to their environment, such as the presence of acids. researchgate.net This property can be harnessed to design chemosensors for detecting specific analytes. Future work should focus on tuning the scaffold with specific recognition moieties to create highly selective and sensitive probes for ions, biomolecules, or environmental contaminants.

Organic Electronics: The extended π-system and charge-transfer characteristics of these compounds suggest potential applications in organic electronics. researchgate.net By systematically modifying the electron-donating and -withdrawing substituents, it may be possible to tune the HOMO/LUMO energy levels and design materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bioactive Materials: The structure can be tuned to optimize specific biological activities. Structure-activity relationship (SAR) studies on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides revealed that sharp changes in activity against Trypanosoma brucei could be achieved with minor structural modifications. nih.gov This high degree of tunability is crucial for developing potent and selective therapeutic agents while minimizing off-target effects. nih.govresearchgate.net

Strategies for Overcoming Current Synthetic and Characterization Limitations

Several hurdles still impede the efficient synthesis and full characterization of novel this compound derivatives. Overcoming these limitations is a critical challenge.

Strategies for future work should include:

Addressing Failed Transformations: Documented synthetic failures, such as the unsuccessful Chichibabin amination of 2-(2-thienyl)oxazolo[4,5-b]pyridine, highlight the need for alternative synthetic strategies to install specific functional groups like amines. researchgate.net Developing new reagents or catalytic systems to achieve these challenging transformations is a priority.

Improving Physicochemical Properties: For many potent biologically active derivatives, poor solubility and metabolic instability remain key obstacles to their progression as drug candidates. nih.gov Future design strategies must incorporate approaches to improve these properties, such as the introduction of polar functional groups or the use of prodrug strategies, without compromising biological activity.

Controlling Regioselectivity: In reactions that can produce multiple isomers, such as 1,3-dipolar cycloadditions used to build related heterocyclic systems, controlling regioselectivity is a significant challenge. mdpi.com The development of highly regioselective synthetic methods and robust analytical techniques (e.g., advanced NMR spectroscopy, X-ray crystallography) to unambiguously determine the structure of the products is essential. mdpi.com

Q & A

Q. What are optimized synthetic routes for 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : A highly efficient method involves acid-catalyzed, silica-supported benzoylation under ambient conditions. Using 2-amino-3-hydroxypyridine and benzoic acid derivatives as starting materials, HClO₄/SiO₂ nanoparticles (5 mol%) catalyze the reaction in methanol. Key advantages include:
  • Ambient temperature and short reaction times (<4 hours).
  • Reusable catalyst (recovered via filtration, 85% efficiency retained after 5 cycles).
  • Yields ranging from 72% to 89% for substituted derivatives (e.g., 4-chloro and 4-trifluoromethyl substituents) .
    Table 1 : Representative Reaction Conditions and Yields
Substituted Phenyl GroupCatalyst LoadingReaction Time (h)Yield (%)
4-Chloro5 mol%3.586
3-Methoxy5 mol%4.078
4-Trifluoromethyl5 mol%3.089

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Comprehensive characterization involves:
  • IR Spectroscopy : Identification of C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations.
  • ¹H/¹³C NMR : Key signals include pyridinic protons (δ 8.2–9.1 ppm) and oxazole protons (δ 6.7–7.5 ppm).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ for 2-(4-chlorophenyl) derivative: m/z 257.0521) confirm molecular formulas .

Q. What in vitro assays are used to evaluate antibacterial activity of these derivatives?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus MRSA) and Gram-negative strains (e.g., E. coli):
  • Protocol : Serial dilution in Mueller-Hinton broth (24–48 hours incubation).
  • Key Findings : MIC values for oxazolo[4,5-b]pyridines against MRSA range from 4–32 µg/mL, with lower efficacy against Gram-negative strains (>64 µg/mL) .
    Table 2 : Representative MIC Values
Derivative SubstituentMIC (µg/mL) – MRSAMIC (µg/mL) – E. coli
4-Chlorophenyl8>64
3-Methoxyphenyl16>64

Advanced Research Questions

Q. How can density functional theory (DFT) predict regioselectivity in oxazolo[4,5-b]pyridine synthesis?

  • Methodological Answer : DFT studies (B3LYP/6-311G++(d,p)) calculate local nucleophilicity indices (Nk) to determine reactive sites. For example:
  • Higher Nk at C2 of pyridine drives cyclization to form the oxazole ring.
  • Solvent effects (polar vs. nonpolar) modulate charge distribution, validated experimentally via reaction yields in methanol (polar) vs. toluene (nonpolar) .

Q. What mechanisms explain the enhanced antibacterial activity against Gram-positive bacteria?

  • Methodological Answer : Molecular docking and SAR studies suggest:
  • Lipophilic Interactions : Chlorophenyl substituents enhance membrane penetration in Gram-positive bacteria.
  • Target Binding : Derivatives inhibit DNA gyrase (IC₅₀ = 1.2–3.8 µM), validated via competitive binding assays with ciprofloxacin .

Q. How do solvent polarity and pH affect photophysical properties of these compounds?

  • Methodological Answer : Solvatochromic studies (e.g., in ethanol vs. cyclohexane) reveal:
  • Emission Shifts : λem increases by 20–30 nm in polar solvents due to intramolecular charge transfer (ICT).
  • pH Sensitivity : Protonation at pyridinic nitrogen (pKa ≈ 3.5) quenches fluorescence, useful for pH-responsive probes .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HMBC) : Differentiates regioisomers via cross-peak analysis (e.g., correlation between oxazole protons and pyridinic carbons).
  • X-ray Crystallography : Confirms bond angles (e.g., 88.5° for C-N-C in oxazole ring) to resolve ambiguity from overlapping NMR signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.